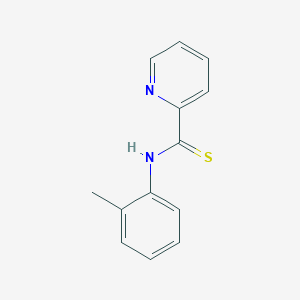
N-(2-methylphenyl)-2-pyridinecarbothioamide
説明
N-(2-methylphenyl)-2-pyridinecarbothioamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of thioamides and has been found to have a variety of interesting properties that make it a valuable tool for researchers in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of N-(2-methylphenyl)-2-pyridinecarbothioamide involves its conversion to the toxic metabolite MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it causes oxidative stress and ultimately leads to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its neurotoxicity. This compound has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This can result in a variety of motor symptoms, including tremors, rigidity, and bradykinesia, which are characteristic of Parkinson's disease.
実験室実験の利点と制限
The advantages of using N-(2-methylphenyl)-2-pyridinecarbothioamide in lab experiments include its ability to selectively destroy dopaminergic neurons, making it a valuable tool for studying the mechanisms of Parkinson's disease. However, the use of this compound in animal models can be challenging, as it requires careful dosing and monitoring to avoid excessive toxicity and ensure reproducibility of results.
将来の方向性
There are several future directions for research involving N-(2-methylphenyl)-2-pyridinecarbothioamide. One area of interest is the development of new animal models of Parkinson's disease that more closely mimic the human disease. Another area of interest is the development of new therapies for Parkinson's disease that target the underlying mechanisms of the disease, such as oxidative stress and mitochondrial dysfunction. Additionally, further research is needed to understand the long-term effects of this compound exposure and its potential role in the development of other neurodegenerative diseases.
合成法
The synthesis of N-(2-methylphenyl)-2-pyridinecarbothioamide can be achieved through a multistep process that involves the reaction of 2-methylpyridine with carbon disulfide to form 2-methylpyridine-1-carbodithioic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to form the final product, this compound.
科学的研究の応用
N-(2-methylphenyl)-2-pyridinecarbothioamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to be a potent neurotoxin, capable of selectively destroying dopaminergic neurons in the substantia nigra of the brain. This property has made this compound a valuable tool for researchers studying the mechanisms of Parkinson's disease, as it can be used to create animal models of the disease.
特性
IUPAC Name |
N-(2-methylphenyl)pyridine-2-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-10-6-2-3-7-11(10)15-13(16)12-8-4-5-9-14-12/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUCMIQPNCUDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355266 | |
| Record name | 2-Pyridinecarbothioamide, N-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21259-33-6 | |
| Record name | N-(2-Methylphenyl)-2-pyridinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21259-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarbothioamide, N-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5793897.png)

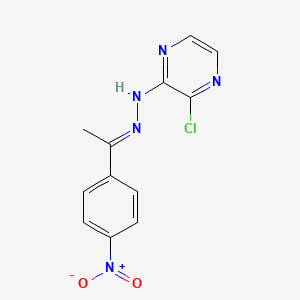
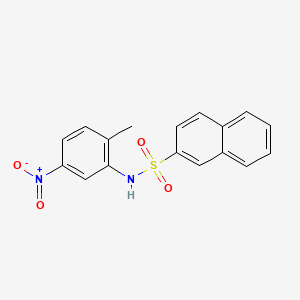


![4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5793939.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-butenamide](/img/structure/B5793944.png)
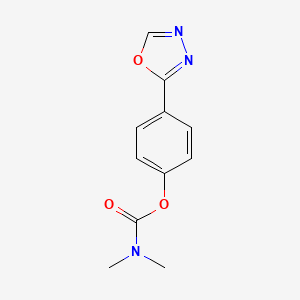
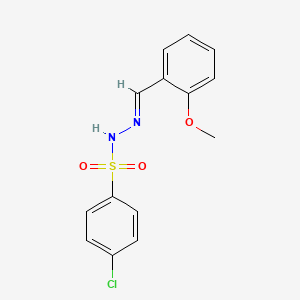
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5793972.png)

